molecular formula C22H19F2N3O5 B2914811 Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-38-3

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2914811
CAS No.: 899975-38-3
M. Wt: 443.407
InChI Key: GINPTEHILGOIQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, a difluorophenyl group, and an ethyl ester functional group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the coupling of the pyridazine intermediate with a difluorophenyl amine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or ester groups into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly if it exhibits bioactivity in preliminary studies.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The exact mechanism of action of Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazine ring could participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
  • 1-(3,4-Difluorophenyl)-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)imidazolidin-2-one

Uniqueness

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both a difluorophenyl group and a pyridazine ring in the same molecule is relatively uncommon, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)17-7-5-4-6-13(17)2)32-12-19(28)25-14-8-9-15(23)16(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINPTEHILGOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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